N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propane-2-sulfonyl)benzamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propane-2-sulfonyl)benzamide (CAS: 462614-69-3) is a benzamide derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a propane-2-sulfonyl benzamide moiety at the 4-position. Its molecular formula is C₁₉H₂₀N₂O₂S, with a molecular weight of 340.44 g/mol . The compound is utilized in research settings, particularly in studies exploring structure-activity relationships (SAR) of sulfonyl-containing heterocycles, though its specific biological targets remain underexplored in the provided evidence.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-12(2)26(23,24)14-9-7-13(8-10-14)18(22)21-19-16(11-20)15-5-3-4-6-17(15)25-19/h7-10,12H,3-6H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWKFLROPAZYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propane-2-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is crucial in various cellular processes, including stress response, apoptosis, and inflammation. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
- Molecular Formula : C₁₆H₁₈N₂O₂S
- Molecular Weight : 302.39 g/mol
- CAS Number : 312917-14-9
- Solubility : Soluble in DMSO (10 mg/ml)
This compound acts primarily as a JNK inhibitor , targeting the ATP-binding site of JNK2 and JNK3 with high selectivity and potency (pIC50 values of 6.5 and 6.7 respectively) while showing no significant activity against JNK1 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Inhibition of JNK Pathway
The JNK pathway is involved in various cellular responses to stress and inflammation. By inhibiting JNK2 and JNK3, this compound may modulate inflammatory responses and promote cell survival under stress conditions. Studies have shown that inhibition of the JNK pathway can lead to reduced apoptosis in neuronal cells, suggesting potential applications in neuroprotection .
Antitumor Activity
Preliminary studies indicate that compounds with similar structures exhibit antitumor activities. For instance, other benzothiophene derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis through the modulation of signaling pathways associated with cell survival . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiophene core can enhance biological activity.
Case Study 1: Neuroprotection
A study evaluated the effects of JNK inhibitors on neuronal cells under oxidative stress conditions. The results indicated that treatment with this compound significantly reduced cell death compared to controls. This suggests its potential use in neurodegenerative diseases where JNK activation contributes to neuronal loss .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory responses, this compound was shown to decrease the production of pro-inflammatory cytokines in vitro. This effect was attributed to the inhibition of the JNK pathway, which plays a pivotal role in cytokine signaling .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| Solubility | DMSO (10 mg/ml) |
| JNK Inhibition (pIC50) | JNK2: 6.5; JNK3: 6.7 |
| CAS Number | 312917-14-9 |
| Biological Activity | Observations |
|---|---|
| Neuroprotection | Reduced apoptosis under stress |
| Anti-inflammatory | Decreased cytokine production |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- In contrast, bromine in the diethylsulfamoyl analogue introduces steric hindrance and lipophilicity .
- Solubility and Bioavailability: Compounds with morpholin-4-yl or diethylsulfamoyl substituents (e.g., ) exhibit improved solubility compared to the target compound’s sulfonyl group, which may limit membrane permeability.
- Morpholine-containing derivatives require additional steps for heterocyclic ring formation, reducing yields (69–74% in vs. unspecified for the target).
Spectroscopic Characterization
- IR Spectroscopy: For triazole-thione analogues (e.g., ), C=S stretching (1247–1255 cm⁻¹) and NH bands (3278–3414 cm⁻¹) confirm tautomeric forms. The target compound’s IR data are unavailable, but its sulfonyl group would likely show strong S=O stretching near 1150–1350 cm⁻¹.
- NMR/MS: All analogues in , and were confirmed via ¹H/¹³C-NMR and mass spectrometry, with molecular ion peaks aligning with calculated weights (e.g., m/z 340.44 for the target ).
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propane-2-sulfonyl)benzamide, and how can yield be maximized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving sulfonylation of benzamide precursors and coupling with functionalized benzothiophene derivatives. Key steps include:
- Sulfonylation : React propane-2-sulfonyl chloride with 4-aminobenzoic acid derivatives under basic conditions (e.g., pyridine) to form the sulfonylbenzamide intermediate.
- Cyclocondensation : Couple the intermediate with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine using carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Yield Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity .
Q. How can the compound’s structural and electronic properties be characterized to predict its biological interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure to confirm bond angles, sulfonyl group orientation, and benzothiophene ring conformation .
- Spectroscopic Analysis : Use H/C NMR to verify substituent positions and FT-IR to identify sulfonyl (S=O) and cyano (C≡N) functional groups.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and HOMO/LUMO distributions, which correlate with binding affinity to targets like kinases or GPCRs .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ or mobility shift assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Cell Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare results with control compounds to rule out nonspecific effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for analogs?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize derivatives with modified sulfonyl groups (e.g., methylsulfonyl vs. propane-2-sulfonyl) or benzothiophene substituents (e.g., cyano vs. nitro).
- Data Reconciliation : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity trends. For example, propane-2-sulfonyl’s bulkiness may enhance selectivity but reduce solubility, explaining conflicting IC₅₀ values in different assays .
Q. What computational strategies improve target prediction for this compound, given its polypharmacology risk?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to screen against Protein Data Bank (PDB) targets. Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).
- Machine Learning : Train QSAR models on ChEMBL bioactivity data to predict off-target interactions. Validate with SPR-based binding assays .
Q. How can experimental design address solubility limitations in pharmacokinetic studies?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility. Measure via shake-flask method with HPLC quantification .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide or benzothiophene moiety to improve bioavailability .
Q. What statistical methods optimize reaction conditions for scaled synthesis while minimizing impurities?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to vary temperature, catalyst loading, and solvent polarity. Response surface methodology identifies optimal conditions (e.g., 60°C, 1.2 eq EDC, DMF:THF 3:1) .
- PAT Tools : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Critical Analysis of Contradictions
- Bioactivity Variability : Discrepancies in IC₅₀ values (e.g., 0.89 µM vs. 2.4 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Orthogonal assays (e.g., SPR, ITC) are recommended for validation .
- Solubility Challenges : Low solubility (Table 1) complicates in vivo studies. Nanoformulation or salt formation (e.g., hydrochloride) should be explored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
